molecular formula C9H11BrN2O B13602162 2-(6-Bromo-3-pyridyl)morpholine

2-(6-Bromo-3-pyridyl)morpholine

Cat. No.: B13602162
M. Wt: 243.10 g/mol
InChI Key: BXDGTPSEXUJLEQ-UHFFFAOYSA-N
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Description

2-(6-Bromo-3-pyridyl)morpholine is an organic compound that features a brominated pyridine ring attached to a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-3-pyridyl)morpholine typically involves the bromination of 3-pyridylmorpholine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 6-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-3-pyridyl)morpholine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions

    Substitution: Typical reagents include nucleophiles like sodium azide or thiourea. Conditions often involve solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.

    Oxidation: Reagents such as potassium permanganate can be used, although care must be taken to avoid over-oxidation.

Major Products

    Substitution: Products include various substituted pyridylmorpholines, depending on the nucleophile used.

    Oxidation: Products can include pyridine N-oxides, although these reactions are less common.

Scientific Research Applications

2-(6-Bromo-3-pyridyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or photonic properties.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-3-pyridyl)morpholine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-5-pyridyl)morpholine
  • 2-(6-Chloro-3-pyridyl)morpholine
  • 2-(6-Fluoro-3-pyridyl)morpholine

Uniqueness

2-(6-Bromo-3-pyridyl)morpholine is unique due to the presence of the bromine atom at the 6-position of the pyridine ring, which can influence its reactivity and binding properties. Compared to its chloro and fluoro analogs, the bromine atom provides different electronic and steric effects, which can be advantageous in specific applications.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

2-(6-bromopyridin-3-yl)morpholine

InChI

InChI=1S/C9H11BrN2O/c10-9-2-1-7(5-12-9)8-6-11-3-4-13-8/h1-2,5,8,11H,3-4,6H2

InChI Key

BXDGTPSEXUJLEQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CN=C(C=C2)Br

Origin of Product

United States

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